Naphthenic acids

Descripción general

Descripción

Naphthenic acids (NAs) are complex mixtures of carboxylic acids found in crude oils and oil sands. Characterization of these mixtures is crucial due to their environmental impact, including toxicity to various biota and potential hormonal activity. The synthesis and identification of NAs, particularly monocyclic and monoaromatic naphthenic acids, have been pivotal in understanding their structure and chemical behavior. Early research was hindered by the lack of synthetic reference compounds for accurate identification. Recent advancements in synthesis techniques have allowed for the creation and characterization of NAs, facilitating a deeper understanding of their molecular structure, chemical reactions, and properties (Rowland et al., 2011).

Synthesis Analysis

The synthesis of NAs has evolved to produce specific compounds that mimic those found in natural sources. For instance, a range of monoaromatic and monocyclic ethanoic acids (C8–14) has been synthesized for characterizing NAs in crude oils and oil sands. These synthetic acids have been compared to commercial NA mixtures, identifying alicyclic and aromatic acids successfully (Rowland et al., 2011). Moreover, scalable synthesis approaches for π-conjugated synthons, including naphthothiophene and benzodithiophene scaffolds, highlight the advancement in synthetic methodologies that contribute to the broader application and study of NAs (Nitti et al., 2018).

Molecular Structure Analysis

Identifying individual NAs in commercial samples and natural sources has been significantly advanced by two-dimensional comprehensive gas chromatography/mass spectrometry. This technology has revealed the complex distribution of acids in petroleum and oil sands, including C(8-18) straight-chain, methyl-branched, acyclic isoprenoid, cyclohexyl, and various bicyclic acids. The detailed molecular structure analysis enables a better understanding of NAs' environmental impacts and roles in petroleum engineering (Rowland et al., 2011).

Chemical Reactions and Properties

NAs undergo various chemical reactions, highlighting their reactivity and potential for transformation. Photocatalytic degradation studies, for example, have shown that TiO2-graphene composite materials can effectively degrade NAs, with specific reactive oxygen species playing a central role. Such studies not only provide insights into the chemical properties of NAs but also offer potential pathways for mitigating their environmental impact (Liu et al., 2016).

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of NAs is essential for addressing their environmental and industrial challenges. Studies focusing on the catalytic synthesis of unsaturated esters from NAs and their effectiveness as corrosion inhibitors exemplify the practical applications stemming from a deep understanding of these properties (Aliyeva & Mamedova, 2020). Additionally, the biotransformation potential and inhibitory effects of NAs under various conditions reveal their biological interactions and environmental fate (Misiti et al., 2013).

Aplicaciones Científicas De Investigación

1. Emulsion Stability in Oil Industry

- Application : Naphthenic acids (NAs) are compounds naturally present in most petroleum sources. Their structures allow them to behave as surfactants, causing the formation and stabilization of emulsions .

- Methods : Emulsions are formed during oil production when the fluid undergoes flow restrictions. NAs play a major role in stabilizing these emulsions .

- Results : The classes and concentration levels of NAs will vary depending on the origin of the oil. According to pH conditions and water content, acidic oils can form different types of emulsions with varying stability .

2. Toxicity Study on Marine Algae

- Application : Naphthenic acids are the primary acidic component of crude oil. It is important to study the toxic effect of NAs on the typical red tide algae, Heterosigma akashiwo, for the balance and stability of marine algae .

- Methods : The mechanism of NAs’ damage effect was investigated in terms of the antioxidant enzyme activity, cell number, the chlorophyll positive fluorescence parameters, and the cell morphology of microalgae .

- Results : Experiments confirmed the hormesis of low-concentration NAs on Heterosigma akashiwo, and the indicators of high-concentration NA exposures showed inhibition .

3. Synthesis of Metal Naphthenates

- Application : Naphthenic acid is commonly used in the synthesis of useful metal naphthenates such as copper naphthenate, a wood preservative; titanium naphthenate, a precursor for the preparation of titanium oxide thin films and a rare earth naphthenate, a lubricant oil additive .

- Results : The results of these syntheses are useful compounds with applications in various industries .

4. Corrosion Prevention in Jet Engines

- Application : Naphthenic acids, when present in aviation kerosene (AVK), are the main source of corrosion in jet engines .

- Results : The results of this application are not provided in the source .

5. Petroleum Extraction

- Application : In petroleum extraction, the authors have simulated several naphthenic acid (NA) species and mixtures to understand aggregation in pure water, low-salinity, and high-salinity environments .

- Results : The results of this application are not provided in the source .

6. Detergents and Lubricants

- Application : Naphthenic acids are used in the production of synthetic detergents and lubricants .

- Results : The results of this application are not provided in the source .

7. Corrosion Inhibitors

- Application : Naphthenic acids are used as corrosion inhibitors .

- Results : The results of this application are not provided in the source .

8. Fuel and Lubricating Oil Additives

- Application : Naphthenic acids are used as fuel and lubricating oil additives .

- Results : The results of this application are not provided in the source .

9. Wood Preservatives

- Application : Naphthenic acids are used in the production of wood preservatives .

- Results : The results of this application are not provided in the source .

10. Insecticides, Fungicides, Acaricides

- Application : Naphthenic acids are used in the production of insecticides, fungicides, and acaricides .

- Results : The results of this application are not provided in the source .

11. Wetting Agents

- Application : Naphthenic acids are used as wetting agents .

- Results : The results of this application are not provided in the source .

12. Role in Emulsion Stability

- Application : Naphthenic Acids (NAs) are important oil extraction subproducts. These chemical species are one of the leading causes of marine pollution and duct corrosion . NAs play a major role in stabilizing emulsions , depending on the nature and distribution of the species, aqueous phase pH, and oil composition .

- Results : The results of this application are not provided in the source .

13. Influence on Cell Membrane Permeability

Safety And Hazards

Propiedades

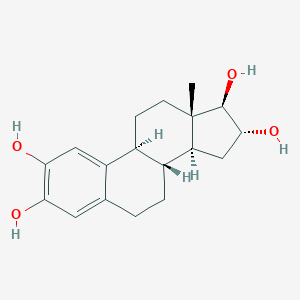

IUPAC Name |

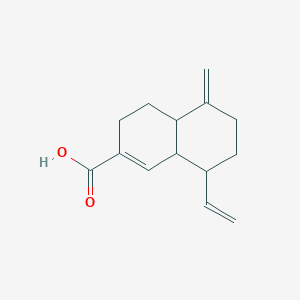

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethylcyclopentyl)propanoic acid | |

CAS RN |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)